![molecular formula C8H3ClF3NOS B1331594 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene CAS No. 76729-41-4](/img/structure/B1331594.png)

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene

Descripción general

Descripción

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is a compound that is likely to be of interest due to its potential utility in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be used to infer potential properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related aromatic compounds with substituents that influence their reactivity is a common theme in the provided papers. For instance, the thiocyanation of aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate is discussed, which suggests that similar methodologies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates and their subsequent reactions to form various urethanes and cyclized products indicates that chloro and isocyanato groups can be introduced into aromatic compounds in a controlled manner .

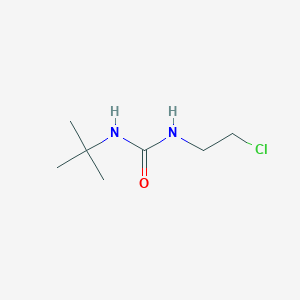

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene would be expected to feature a benzene ring substituted with chloro, isocyanato, and trifluoromethylthio groups. The presence of these groups would influence the electron distribution within the molecule, potentially affecting its reactivity. The synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives and their optical properties suggests that the introduction of electron-withdrawing or electron-donating groups can significantly alter the properties of the benzene derivatives .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the isocyanato and trifluoromethylthio groups. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into various heterocyclic compounds demonstrates the reactivity of chloro and trifluoromethyl substituents on a benzene ring . The thiocyanation reactions discussed in the papers also provide insights into how thiocyanate groups can be introduced into aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene would be influenced by its functional groups. The presence of the isocyanato group could make it a reactive intermediate for further chemical transformations. The trifluoromethylthio group could impart unique electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The synthesis and properties of photochromic diarylethenes provide an example of how specific substituents can confer unique properties such as photochromism and fluorescence .

Aplicaciones Científicas De Investigación

Reagent-modulated Optional Site Selectivities

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene has been utilized in studies focusing on regioselective deprotonation of halobenzotrifluorides, which are significant in organic synthesis. This compound, along with others in its class, is involved in reactions where positional ambiguities are exploited for achieving specific site selectivities in chemical synthesis (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Pesticides

It has been used in the synthesis process of novel pesticides like Bistrifluron. The compound plays a role in the chlorination step crucial for the development of such pesticides, highlighting its importance in agricultural chemistry (Liu An-chan, 2015).

Electrophilic Cyclization Reactions

The compound is involved in the incorporation of the (trifluoromethyl)thio group into various molecular scaffolds through electrophilic cyclization reactions. This is significant in the field of medicinal chemistry for the development of new pharmaceuticals (Li, Li, & Ding, 2014).

Microwave-Assisted Synthesis

It has been used in microwave-assisted synthesis processes, particularly in the creation of libraries of compounds like 1,2-dialkyl-5-trifluoromethylbenzimidazoles, demonstrating its utility in accelerating chemical reactions and enhancing efficiency in organic synthesis (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Synthesis of Benzothiazines and Their Sulfones

The compound is pivotal in synthesizing benzothiazines and their sulfones, which are important in various chemical and pharmaceutical applications. This involves processes like cyclization and oxidation, underlining its role in advanced organic synthesis techniques (Thomas, Gupta, & Gupta, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTGGBWQVAPQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650499 | |

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |

CAS RN |

76729-41-4 | |

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76729-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)